molecular formula C14H15N3O2S B2930379 N-benzyl-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide CAS No. 898441-61-7

N-benzyl-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide

Cat. No.: B2930379
CAS No.: 898441-61-7
M. Wt: 289.35
InChI Key: UVTBIWCVLHSAJQ-UHFFFAOYSA-N
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Description

N-benzyl-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide is a synthetic pyrimidine derivative intended for research applications. Compounds featuring pyrimidine cores, like this one, are of significant interest in medicinal chemistry due to their prevalence in nucleic acids and their potential to interact with various enzymatic processes . The structure of this molecule, which incorporates a benzylthioacetamide side chain, suggests it may be investigated as a potential scaffold for inhibiting specific protein kinases or other enzymes . Researchers can explore its mechanism of action, which may involve targeting kinase activity responsible for cell proliferation and growth, as seen in studies of structurally related molecules . This product is strictly for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Properties

CAS No.

898441-61-7

Molecular Formula

C14H15N3O2S

Molecular Weight

289.35

IUPAC Name

N-benzyl-2-[(5-methyl-2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide

InChI

InChI=1S/C14H15N3O2S/c1-10-7-16-14(19)17-13(10)20-9-12(18)15-8-11-5-3-2-4-6-11/h2-7H,8-9H2,1H3,(H,15,18)(H,16,17,19)

InChI Key

UVTBIWCVLHSAJQ-UHFFFAOYSA-N

SMILES

CC1=C(NC(=O)N=C1)SCC(=O)NCC2=CC=CC=C2

solubility

not available

Origin of Product

United States

Biological Activity

N-benzyl-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, including antibacterial, antifungal, and anticancer activities, supported by diverse research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈N₂O₂S
  • Molecular Weight : 342.41 g/mol

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities:

Antibacterial Activity

Studies have demonstrated that this compound has notable antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Acinetobacter baumannii8 µg/mL

These results suggest that the compound could serve as a promising candidate for developing new antibacterial agents .

Antifungal Activity

In addition to its antibacterial effects, this compound has shown antifungal activity. In vitro studies report significant growth inhibition against Candida albicans:

Fungal Strain Growth Inhibition (%) at 32 µg/mL
Candida albicans93.71%

This indicates a strong potential for therapeutic applications in treating fungal infections .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research involving the NCI 60 cancer cell line panel revealed that several derivatives exhibited potent anticancer activity across various cancer types:

Cancer Type Compound Growth Inhibition (%) at 10 µM
Colon Cancer5d85%
Breast Cancer5h90%
Non-Small Cell Lung Cancer5x88%

Compounds such as 5d, 5h, and 5x demonstrated significant antiproliferative effects with minimal cytotoxicity towards normal cells .

The biological activity of this compound is attributed to its ability to interfere with cellular processes in target organisms. The compound may inhibit essential enzymes or disrupt metabolic pathways critical for bacterial and cancer cell survival.

Case Studies

  • Antibacterial Efficacy Study : A study evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. Results indicated that it effectively reduced bacterial load in infected models, suggesting its potential as a therapeutic agent.
  • Anticancer Activity Evaluation : Another study focused on the compound's effects on leukemia cell lines, where it was found to induce apoptosis without harming normal cells, highlighting its selective toxicity .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs include:

Compound Name Molecular Formula Molecular Weight Substituent Position (Pyrimidine) Key Substituents
Target Compound C₁₄H₁₅N₃O₂S 289.35 5-methyl N-benzyl, thioacetamide
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide C₁₄H₁₅N₃O₂S 289.35 4-methyl N-benzyl, thioacetamide
N-benzyl-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide C₂₂H₂₂N₄O₂S 406.50 Cyclopenta[d]pyrimidinyl Pyridin-2-ylmethyl, N-benzyl
2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide C₂₄H₁₉N₃OS 397.49 Pyridine core Styryl, cyano

Key Observations :

  • The cyclopenta[d]pyrimidinyl derivative () introduces a fused bicyclic system and a pyridinylmethyl group, increasing molecular weight and steric bulk, which may impact solubility and target binding .
  • The pyridine-based analog () replaces the pyrimidine with a pyridine core and incorporates styryl/cyano groups, likely shifting biological activity toward kinase inhibition or antimicrobial effects .

Key Findings :

  • The 4-methyl isomer achieves a 66% yield under optimized alkylation conditions .
  • Sodium methylate is a common base for deprotonating thiopyrimidines, facilitating nucleophilic substitution at the sulfur atom .

Physicochemical and Spectral Properties

Compound $ ^1H $ NMR (DMSO-$ d_6 $, δ ppm) Melting Point (°C)
Target Compound Not reported Not reported
4-Methyl Isomer 12.50 (NH-3), 10.01 (CH₂NHCO), 7.60–7.27 (aromatic), 6.05 (CH-5), 2.18 (CH₃) 196–198
Cyclopenta Derivative Not reported Not reported

Key Observations :

  • The 4-methyl isomer’s $ ^1H $ NMR shows a singlet at δ 6.05 for the pyrimidine C-5 proton, absent in the target compound due to methyl substitution at C-5 .
  • The melting point of the 4-methyl isomer (196–198°C) suggests high crystallinity, likely due to strong intermolecular hydrogen bonding .

Q & A

Basic Research Questions

Synthesis Optimization and Characterization Q: What are the recommended methods for synthesizing N-benzyl-2-((5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)thio)acetamide, and how can purity be validated? A: The compound is typically synthesized via nucleophilic substitution between 4-mercapto-5-methyl-1,2-dihydropyrimidin-2-one and N-benzyl-2-chloroacetamide. Key steps include refluxing in anhydrous THF or DMF with a base (e.g., K₂CO₃) to promote thioether bond formation . Post-synthesis, purity is validated using melting point analysis (e.g., mp 196–198°C) and ¹H NMR (DMSO-d₆, δ 12.50 ppm for NH-3, δ 2.18 ppm for CH₃) . High-resolution mass spectrometry (HRMS) or elemental analysis is recommended for molecular confirmation.

Structural Elucidation Techniques Q: What analytical techniques are most effective for resolving the crystal structure of this compound? A: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals grown in saturated methanol solutions at 20°C can be analyzed using a Bruker AXS P4/SMART 1000 diffractometer. Data refinement via direct methods and anisotropic displacement parameters for non-hydrogen atoms ensure precise structural determination . Complementary techniques like FT-IR (to confirm carbonyl and thioether groups) and ¹³C NMR (to validate dihydropyrimidine ring integrity) are advised .

In Vitro Bioactivity Screening Q: How should researchers design assays to evaluate Src kinase inhibition by this compound? A: Use a fluorescence-based kinase assay with ATP concentrations near the Km value (e.g., 10 µM ATP). Pre-incubate the compound with Src kinase (10–50 nM) for 30 minutes before adding the substrate (e.g., poly-Glu-Tyr). IC₅₀ values can be calculated using dose-response curves (typical range: 0.1–10 µM). Include KX2-391 (a known Src inhibitor) as a positive control .

Advanced Research Questions

Structure-Activity Relationship (SAR) Analysis Q: How do substituents on the benzyl or pyrimidine rings affect bioactivity? A: Modifications to the N-benzyl group (e.g., electron-withdrawing substituents like fluorine at the para position) enhance kinase inhibition by improving binding to the substrate pocket . Replacing the pyridine ring in analogs like KX2-391 with thiazole reduces selectivity but increases metabolic stability . Systematic SAR studies should employ molecular docking (e.g., AutoDock Vina) and free-energy perturbation (FEP) calculations to predict binding affinities .

Data Contradictions in Solubility and Bioavailability Q: How can conflicting solubility data (e.g., DMSO vs. aqueous buffers) be reconciled? A: Solubility discrepancies often arise from aggregation in aqueous media. Use dynamic light scattering (DLS) to detect nanoparticles and validate solubility via HPLC with a calibration curve. For bioavailability, employ parallel artificial membrane permeability assays (PAMPA) to measure logP values and adjust formulations using cyclodextrins or lipid-based carriers .

Mechanistic Insights from Pharmacokinetic Studies Q: What methodologies are suitable for studying metabolic stability and tissue distribution? A: Conduct liver microsome assays (human or murine) with NADPH cofactors to quantify metabolic half-life (t₁/₂). For tissue distribution, use radiolabeled compounds (³H or ¹⁴C) and autoradiography. LC-MS/MS can detect parent compounds and metabolites in plasma, with a focus on glucuronidation or sulfation pathways .

Addressing Toxicity in Preclinical Models Q: How can researchers mitigate off-target toxicity observed in cell viability assays? A: Perform counter-screening against primary human fibroblasts or hepatocytes to assess selectivity. Transcriptomic profiling (RNA-seq) can identify unintended pathways affected by the compound. If toxicity is linked to reactive metabolites (e.g., quinone formation), introduce steric hindrance via methyl groups on the pyrimidine ring .

Methodological Tables

Table 1: Key Spectral Data for Structural Validation

TechniqueParametersReference
¹H NMR (DMSO-d₆)δ 12.50 (NH-3), δ 4.11 (SCH₂), δ 2.18 (CH₃)
HRMS[M+H]⁺ m/z calculated: 316.0984
SCXRDSpace group: P2₁/c, R-factor: <0.05

Table 2: SAR Trends for Pyrimidine Derivatives

ModificationEffect on IC₅₀ (Src Kinase)Reference
Para-fluoro on benzylIC₅₀ ↓ 40%
Thiazole substitutionIC₅₀ ↑ 2-fold
Methyl on pyrimidineMetabolic t₁/₂ ↑ 3 hours

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